molecular formula C6H15Na2O11P B14748445 D-Fructose-6-phosphate (sodium salt hydrate)

D-Fructose-6-phosphate (sodium salt hydrate)

Cat. No.: B14748445
M. Wt: 340.13 g/mol
InChI Key: CDLRMALLOSORSP-ZOPBSDICSA-L
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Description

D-Fructose-6-phosphate (sodium salt hydrate): is a sugar intermediate in the glycolytic pathway. It is produced by the isomerization of glucose-6-phosphate by glucose phosphate isomerase . This compound plays a crucial role in cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose-6-phosphate (sodium salt hydrate) can be synthesized enzymatically. The process involves the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase .

Industrial Production Methods: In industrial settings, the compound is typically produced using bacterial sources such as Corynebacterium . The process involves fermentation and subsequent purification to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Fructose-6-phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can also be reduced to form sugar alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: Oxidized sugars and acids.

    Reduction: Sugar alcohols.

    Substitution: Derivatives with different functional groups.

Mechanism of Action

D-Fructose-6-phosphate exerts its effects by participating in the glycolytic pathway. It is isomerized from glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate, which is a rate-limiting step in glycolysis . This process is crucial for the production of ATP, the energy currency of the cell.

Comparison with Similar Compounds

  • D-Glucose-6-phosphate
  • D-Fructose-1,6-bisphosphate
  • D-Glucose

Comparison:

  • D-Glucose-6-phosphate: Like D-Fructose-6-phosphate, it is an intermediate in glycolysis but is the precursor in the isomerization reaction.
  • D-Fructose-1,6-bisphosphate: This compound is formed by the phosphorylation of D-Fructose-6-phosphate and is a key intermediate in glycolysis.
  • D-Glucose: It is the starting material for the glycolytic pathway and is isomerized to form D-Fructose-6-phosphate.

Uniqueness: D-Fructose-6-phosphate is unique in its role as a central intermediate in glycolysis, bridging the conversion of glucose to pyruvate and facilitating the production of energy in cells .

Properties

Molecular Formula

C6H15Na2O11P

Molecular Weight

340.13 g/mol

IUPAC Name

disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;dihydrate

InChI

InChI=1S/C6H13O9P.2Na.2H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;2*1H2/q;2*+1;;/p-2/t4-,5-,6-;;;;/m1..../s1

InChI Key

CDLRMALLOSORSP-ZOPBSDICSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+]

Origin of Product

United States

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